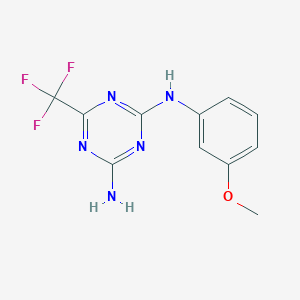

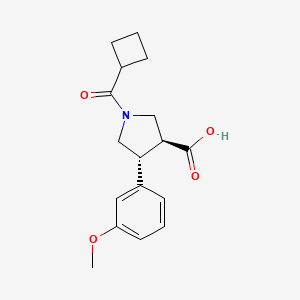

![molecular formula C26H25N5O3S B5572119 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic heterocyclic structures such as carbazoles or triazoles. For instance, a similar compound, N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine, was synthesized through the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, indicating a method that might be adapted for our target compound (Asiri, Khan, & Rasul, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can impact the overall geometry and electronic distribution. For example, the synthesis of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione and its structural analysis through crystallography provided insights into hydrogen bonding and intermolecular interactions, which are crucial for understanding the reactivity and properties of our target compound (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

Compounds containing triazole and thiol groups are known for their versatility in chemical reactions, serving as precursors for various derivatives through substitutions, cyclizations, and additions. For instance, the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives showcases the reactivity of similar structures, leading to compounds with different pharmacological properties (Maliszewska-Guz et al., 2005).

Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating that these compounds can serve as potent antimicrobial agents. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their subsequent evaluation revealed that many of these compounds showed good to moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Anti-inflammatory and Antioxidant Properties

Schiff bases derived from 1,2,4-triazole derivatives have been investigated for their DNA gyrase B inhibitory, antibacterial, anti-inflammatory, and antioxidant properties. The studies have shown that certain compounds exhibit excellent anti-inflammatory and good antioxidant activities, highlighting the potential of 1,2,4-triazole derivatives in therapeutic applications as anti-inflammatory and antioxidant agents (Kate et al., 2018).

Antileishmanial Activity

4-Amino-1,2,4-triazole derivatives have also been studied for their antileishmanial activities. Theoretical studies using Density Functional Theory (DFT) have supported the experimental findings that these compounds can exhibit significant antileishmanial properties, making them candidates for further development into antileishmanial drugs (Süleymanoğlu et al., 2017).

Pharmacological Properties

Another area of research includes the synthesis of 1,2,4-triazole derivatives with potential pharmacological properties, including effects on the central nervous system (CNS). Such studies involve the synthesis of novel compounds and their pharmacological evaluation to determine their therapeutic potential (Maliszewska-Guz et al., 2005).

Future Directions

The future directions for the study of this compound could include further exploration of its biological activities, given the known activities of Schiff bases . Additionally, its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science could be investigated.

properties

IUPAC Name |

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3S/c1-5-30-20-9-7-6-8-18(20)19-12-16(10-11-21(19)30)15-27-31-25(28-29-26(31)35)17-13-22(32-2)24(34-4)23(14-17)33-3/h6-15H,5H2,1-4H3,(H,29,35)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHSYZUEPCXYAD-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

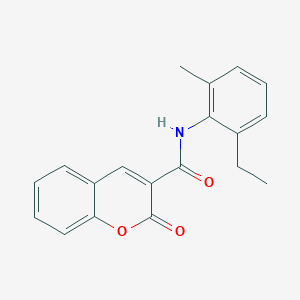

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

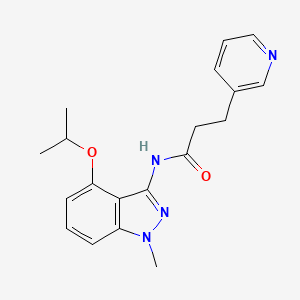

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

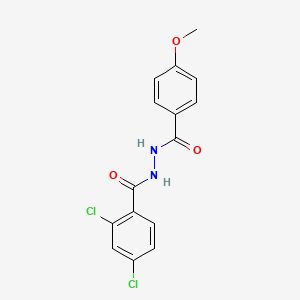

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)